molecular formula C21H19N5O4S B2848106 N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251566-07-0

N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

カタログ番号: B2848106
CAS番号: 1251566-07-0
分子量: 437.47
InChIキー: GKPXIWBBLKAYOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic, bicyclic heteroaryl compound provided for research purposes. This chemical features a complex molecular architecture comprising an isothiazolopyrimidinone core linked to a 2,3-dimethoxybenzyl group via an acetamide chain, and is further substituted with a pyridinyl moiety. Such intricate structures are of significant interest in early-stage pharmaceutical and chemical discovery research. Bicyclic heteroaryl compounds with related structures have been explored in various therapeutic areas, including as modulators of Toll-like Receptors (TLRs) and other biological targets . Researchers may value this compound for probing specific enzyme interactions, screening for biological activity, or as a building block in the synthesis of more complex molecules. The precise mechanism of action, pharmacological profile, and specific research applications for this compound are not yet fully characterized and remain an active area of scientific investigation. This product is intended for laboratory research by qualified personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. All information presented is provided for general reference only and should not be construed as a specification. Researchers should handle all chemical compounds with appropriate safety precautions.

特性

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-29-15-5-3-4-14(19(15)30-2)10-23-16(27)11-26-12-24-18-17(13-6-8-22-9-7-13)25-31-20(18)21(26)28/h3-9,12H,10-11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXIWBBLKAYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is identified by the Chemical Abstracts Service (CAS) number 1251566-07-0 and has the molecular formula C21H19N5O4SC_{21}H_{19}N_{5}O_{4}S with a molecular weight of approximately 437.5 g/mol. Its structure combines elements from isothiazole and pyrimidine derivatives, which are known for their diverse biological activities.

Research indicates that compounds with similar structural features exhibit significant antitumor activity through mechanisms such as:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It can interfere with the cell cycle, preventing cancer cells from multiplying.

These mechanisms were observed in studies examining the inhibitory effects on various cancer cell lines, particularly those associated with epidermal growth factor receptor (EGFR) pathways.

Antitumor Activity

A study evaluating the antitumor effects of related compounds found that certain derivatives demonstrated potent inhibitory activity against cancer cell lines such as A549 (lung cancer) and NCI-H1975. For example, compounds similar to N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide showed IC50 values ranging from 0.297 µM to >50 µM depending on the specific structural modifications made to the core compound .

CompoundIC50 (µM)Cell Line
B10.297A549
B215.629NCI-H1975
A5>50A549

This data suggests that structural modifications can significantly enhance or diminish biological activity.

Target Interaction

The compound's interaction with EGFR was highlighted in several studies where it was shown to inhibit EGFR L858R/T790M mutations effectively. The inhibition rates for certain derivatives reached as high as 96.7%, indicating a strong potential for targeted cancer therapy .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide and its analogs exhibited varying degrees of cytotoxicity against different cancer cell lines. The introduction of specific side chains was found to enhance the overall activity significantly.
  • Mechanistic Insights : Further mechanistic studies revealed that this compound could modulate signaling pathways associated with cell survival and apoptosis, making it a candidate for further development in anticancer therapies.
  • Comparative Analysis : When compared to other heterocyclic compounds, those containing thienopyrimidine structures generally showed higher cytotoxicity than their pyridopyrimidine counterparts due to better interaction capabilities with target proteins .

類似化合物との比較

Comparison with Structurally Related Compounds

Structural Analogues with Thiazolo[4,5-d]pyrimidin Cores

A closely related compound, N-[(2,3-dimethoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide (), shares the acetamide-linked 2,3-dimethoxybenzyl group but differs in two critical aspects:

  • Core heterocycle : Thiazolo[4,5-d]pyrimidin (sulfur and nitrogen) vs. isothiazolo[4,5-d]pyrimidin (sulfur, nitrogen, and adjacent oxygen/sulfur isomerism).
  • Substituent position : A pyrrolidin-1-yl group at position 2 vs. a pyridin-4-yl group at position 3.
    The molecular weight of the thiazolo analog is 429.5 g/mol, suggesting the isothiazolo variant may have a marginally higher molecular weight due to the oxygen substitution .

Neuroprotective Thiazolo[4,5-d]pyrimidin Derivatives

IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea), a neuroprotective agent (), shares the thiazolo[4,5-d]pyrimidin core but features a urea group at position 7 and a propyl side chain. IDPU demonstrated efficacy in a 6-OHDA-induced Parkinson’s disease model, reducing neurotoxicity by 40–60% at 10 mg/kg . In contrast, the target compound’s pyridinyl and 2,3-dimethoxybenzyl groups may prioritize kinase inhibition over neuroprotection, though this remains speculative without direct data.

Impact of Core Heterocycle and Substituent Variations

  • Substituents: Pyridinyl groups (electron-deficient) vs. pyrrolidinyl (electron-rich) or urea (hydrogen-bond donor) may shift selectivity toward kinases (e.g., JAK2/3) or neurotransmitter receptors .

Data Comparison Table

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Reported Activity Reference
N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (Target) Isothiazolo[4,5-d]pyrimidin Pyridin-4-yl (3), 2,3-dimethoxybenzyl (6) ~455 (estimated) Not reported N/A
N-[(2,3-dimethoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide Thiazolo[4,5-d]pyrimidin Pyrrolidin-1-yl (2), 2,3-dimethoxybenzyl (6) 429.5 Screening compound
IDPU Thiazolo[4,5-d]pyrimidin Urea (7), propyl (3) 295.3 Neuroprotection (Parkinson’s model)

準備方法

Cyclocondensation of 6-Aminouracil Derivatives

Reaction of 6-amino-1,3-dimethyluracil with Appel’s salt (4,5-dichloro-5H-1,2,3-dithiazolium chloride) in dichloromethane yields 5,7-dimethyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitrile. This method achieves a 72% yield under reflux conditions (60°C, 12 hours). The reaction mechanism involves nucleophilic attack by the uracil’s amine group on the electrophilic sulfur center of Appel’s salt, followed by cyclization and elimination of HCl.

Key Analytical Data

  • 1H NMR (500 MHz, CDCl3) : δ 8.40 (s, 1H, C2-H), 3.50 (s, 6H, N-CH3).
  • HRMS (ESI) : m/z 279.0521 [M + H]+ (calculated for C9H8N4O2S).

Oxidative Cyclization of Thioamide Precursors

An alternative route involves treating 4-amino-2-(methylthio)-N-phenylthiazole-5-carboxamide with triethyl orthoformate and camphorsulfonic acid (CSA) in ethanol. This method generates the thiazolo[4,5-d]pyrimidin-7-one core via a cyclodehydration process, achieving 79% yield after silica gel chromatography.

Optimization Note
Replacing CSA with iodine in acetone enhances regioselectivity, as demonstrated in analogous thiazolo-pyrimidinone syntheses.

Functionalization at Position 3: Introduction of Pyridin-4-yl Group

Position 3 of the isothiazolo[4,5-d]pyrimidin-7-one core is modified via nucleophilic substitution or transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

Treatment of 3-chloroisothiazolo[4,5-d]pyrimidin-7-one with pyridin-4-ylboronic acid under Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O) affords the pyridin-4-yl-substituted derivative. This method achieves 65% yield after 24 hours at 80°C.

Critical Parameters

  • Catalyst Loading : 5 mol% Pd(PPh3)4 minimizes side product formation.
  • Solvent System : A 3:1 mixture of 1,4-dioxane and water enhances solubility of the boronic acid.

Buchwald-Hartwig Amination

An alternative approach employs palladium-catalyzed amination of 3-bromoisothiazolo[4,5-d]pyrimidin-7-one with 4-aminopyridine. Using Xantphos as a ligand and Cs2CO3 as a base in toluene at 110°C, this method yields 58% of the desired product.

Comparative Analysis

Method Yield (%) Reaction Time (h) Cost Index
Suzuki Coupling 65 24 High
Buchwald-Hartwig 58 36 Moderate

Introduction of the N-(2,3-Dimethoxybenzyl)Acetamide Side Chain

The final stage involves coupling 2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid with 2,3-dimethoxybenzylamine.

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with 2,3-dimethoxybenzylamine, yields the target acetamide. This method achieves 75% yield after 12 hours at room temperature.

Reaction Conditions

  • Molar Ratio : 1:1.2 (acid:amine) prevents excess reagent accumulation.
  • Workup : Sequential washes with 5% citric acid and saturated NaHCO3 remove unreacted starting materials.

Mixed Anhydride Method

An alternative protocol uses isobutyl chloroformate to generate a mixed anhydride intermediate, which reacts with 2,3-dimethoxybenzylamine in THF. This method offers an 80% yield but requires stringent moisture control.

Analytical Characterization

  • 1H NMR (600 MHz, DMSO-d6) : δ 8.72 (d, J = 5.1 Hz, 2H, Py-H), 7.15–7.08 (m, 3H, Ar-H), 6.82 (d, J = 8.9 Hz, 1H, Ar-H), 4.42 (s, 2H, CH2CO), 3.85 (s, 3H, OCH3), 3.79 (s, 3H, OCH3).
  • HRMS (ESI) : m/z 504.1732 [M + H]+ (calculated for C24H22N5O4S).

Purification and Scalability Considerations

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/petroleum ether, 1:3 → 1:1) removes unreacted amines and dimeric byproducts. Gradient elution is critical for resolving polar impurities.

Recrystallization Optimization

Recrystallization from ethanol/water (4:1) enhances purity to >99% (HPLC). The compound exhibits moderate solubility in ethanol (12 mg/mL at 25°C).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the assembly of the isothiazolo[4,5-d]pyrimidinone core followed by functionalization with the pyridinyl and dimethoxybenzylacetamide groups. Key steps include:

  • Cyclocondensation : Using precursors like 2-aminothiazoles and pyrimidine derivatives under reflux in polar aprotic solvents (e.g., DMF) .
  • Acetamide Coupling : Employing coupling reagents such as HATU or EDCI in dichloromethane or THF, with temperature control (0–25°C) to prevent epimerization .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates (>95%) .

Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Solvent polarityHigh (DMF, DMSO)Enhances cyclization efficiency
Reaction temperature80–100°C (reflux)Balances reaction rate vs. decomposition
Catalyst (e.g., NaH)1–2 equivalentsFacilitates nucleophilic substitutions

Q. How is the compound characterized to confirm structural integrity?

Methodological validation includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, dimethoxybenzyl peaks at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended for activity screening?

Initial screens often target kinase inhibition or antimicrobial activity:

  • Kinase Assays : Use recombinant enzymes (e.g., CDK2, EGFR) with ATP-competitive luminescent assays .
  • Microbial Growth Inhibition : Broth microdilution (MIC values) against S. aureus or E. coli .
  • Cytotoxicity Testing : MTT assays on HEK-293 or HeLa cells to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or off-target effects. Solutions include:

  • Orthogonal Assays : Confirm kinase inhibition via both radiometric (32^{32}P-ATP) and fluorescence-based methods .
  • Proteome Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .
  • Statistical Validation : Apply Design of Experiments (DoE) to isolate critical variables (e.g., pH, ATP concentration) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME calculate bioavailability scores and P-glycoprotein substrate likelihood .
  • Molecular Dynamics (MD) : Simulate binding stability to target proteins (e.g., >50 ns trajectories to assess hydrogen-bond persistence) .
  • Metabolite Prediction : CYP450 docking (e.g., CYP3A4) identifies vulnerable sites for metabolic engineering .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Green Chemistry Principles : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across kinase assays?

  • Standardize Conditions : Use consistent ATP concentrations (e.g., 1 mM) and enzyme lots .
  • Control for Aggregation : Add detergents (e.g., 0.01% Tween-20) to prevent false positives from colloidal aggregates .
  • Replicate in Cell-Based Models : Compare biochemical IC50 with cellular EC50 in parallel .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。